![molecular formula C9H8F3NO2 B593856 Ethyl 4-(trifluoromethyl)nicotinate CAS No. 1214332-65-6](/img/structure/B593856.png)
Ethyl 4-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 4-(Trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H8F3NO2 . It is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines .
Synthesis Analysis
The synthesis of Ethyl 4-(Trifluoromethyl)nicotinate and similar compounds has been a subject of research. For example, a paper titled “Synthetic nicotine has arrived” discusses the development of more efficient strategies for the synthesis of nicotine . Another paper titled “An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6-(trifluoromethyl)nicotinate” discusses the production of bioactive amine and amide derivatives of trifluoromethyl pyridine .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(Trifluoromethyl)nicotinate consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms . The exact mass of the molecule is 219.05071298 g/mol .
Physical And Chemical Properties Analysis
Ethyl 4-(Trifluoromethyl)nicotinate has a molecular weight of 219.16 g/mol . Its density is 1.3±0.1 g/cm3, and it has a boiling point of 257.7±40.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Intermediate Use
Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a derivative closely related to Ethyl 4-(trifluoromethyl)nicotinate, was synthesized for use as an intermediate in the production of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, highlighting its role in the synthesis of complex heterocyclic compounds (Eichler, Rooney, & Williams, 1976). Additionally, the synthesis of 4-(Trifluoromethyl)nicotinic acid, an important intermediate for the preparation of flonicamid, was achieved through an optimized process involving ethyl 4,4,4-trifluoroacetoacetate, demonstrating the compound's foundational role in the production of agricultural chemicals (Li We, 2014).
Catalysis and Hydrogenation Processes
Research on the enantioselective synthesis of ethyl nipecotinate from ethyl nicotinate using cinchona modified heterogeneous catalysts shows the potential for specific chemical transformations through hydrogenation, indicating the versatility of nicotinate derivatives in catalytic processes (Blaser, Hönig, Studer, & Wedemeyer-Exl, 1999). A similar study demonstrated the one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst, further illustrating the advancements in catalytic techniques for achieving high enantioselectivity and activity (Raynor et al., 2000).
Analytical and Separation Techniques
The application of densitometry for evaluating the separation effect of nicotinic acid derivatives, including ethyl nicotinate, through thin-layer chromatography (TLC) demonstrates the compound's importance in analytical chemistry for characterizing and quantifying pharmaceutical and chemical compounds (Pyka & Klimczok, 2007).
Chemical Attractants for Pest Management
Ethyl nicotinate was found to be a potent attractant for Thrips obscuratus in peaches and apricots, showcasing its application in agricultural pest management. The compound's attractiveness compared to ripe fruit and its effectiveness in traps indicate potential for developing environmentally friendly pest control methods (Penman et al., 1982).
Mechanism of Action
Target of Action
Ethyl 4-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of nicotinic acid derivatives are often associated with the metabolism of glucose, insulin, and blood lipids . They play a crucial role in potentiating insulin signaling cascades .
Mode of Action
For instance, Chromium nicotinate upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor .
Biochemical Pathways
Nicotinic acid and its derivatives are involved in various biochemical pathways. They play a role in the metabolism of glucose, insulin, and blood lipids . In the case of Chromium nicotinate, it is part of the glucose tolerance factor, an essential activator of insulin-mediated reactions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be a permeant of the blood-brain barrier . It is also predicted to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given its structural similarity to other nicotinic acid derivatives, it may have similar effects, such as enhancing insulin sensitivity .
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-5-13-4-3-7(6)9(10,11)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZBDRPKHUIVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673284 |
Source
|
Record name | Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethyl)nicotinate | |
CAS RN |
1214332-65-6 |
Source
|
Record name | Ethyl 4-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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